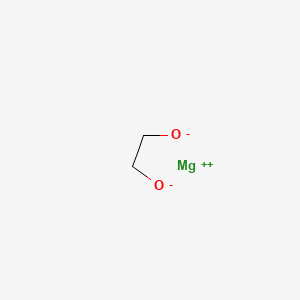
Magnesium ethane-1,2-diolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium ethane-1,2-diolate is an organometallic compound with the molecular formula C₂H₄MgO₂. It is a derivative of ethylene glycol where the hydroxyl groups are replaced by magnesium atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium ethane-1,2-diolate can be synthesized through the reaction of ethylene glycol with a magnesium source, such as magnesium metal or magnesium alkoxide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is often carried out in a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: The process would likely involve the use of high-purity reagents and controlled environments to ensure product consistency and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium ethane-1,2-diolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The magnesium atoms can be substituted by other metal atoms or groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides or other organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Yields alcohols or other reduced forms of the original compound.
Substitution: Results in new organometallic compounds with different metal centers.
Applications De Recherche Scientifique
Magnesium ethane-1,2-diolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and in Grignard-type reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Mécanisme D'action
The mechanism by which magnesium ethane-1,2-diolate exerts its effects involves the interaction of the magnesium atoms with various molecular targets. Magnesium can act as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. The pathways involved often include coordination with oxygen or nitrogen atoms in substrates, leading to the activation of these molecules for further chemical transformations .
Comparaison Avec Des Composés Similaires
Magnesium ethoxide: Another magnesium-based organometallic compound with similar reactivity but different structural properties.
Magnesium methoxide: Similar in reactivity but with methanol-derived ligands instead of ethylene glycol.
Magnesium diethyl: A compound with ethyl groups instead of ethylene glycol, showing different reactivity patterns.
Uniqueness: Magnesium ethane-1,2-diolate is unique due to its ethylene glycol-derived structure, which provides distinct reactivity and stability compared to other magnesium organometallic compounds. Its ability to form stable chelates and participate in a wide range of chemical reactions makes it a valuable reagent in both research and industrial applications .
Propriétés
Numéro CAS |
53651-67-5 |
|---|---|
Formule moléculaire |
C2H4MgO2 |
Poids moléculaire |
84.36 g/mol |
Nom IUPAC |
magnesium;ethane-1,2-diolate |
InChI |
InChI=1S/C2H4O2.Mg/c3-1-2-4;/h1-2H2;/q-2;+2 |
Clé InChI |
LPFAVACZDGLXHQ-UHFFFAOYSA-N |
SMILES canonique |
C(C[O-])[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


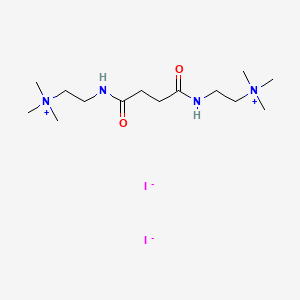
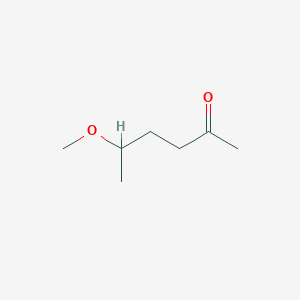
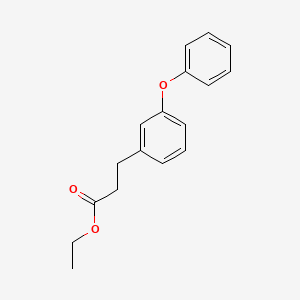
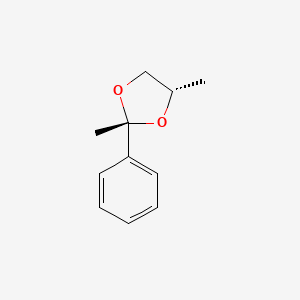
![N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide](/img/structure/B13754273.png)
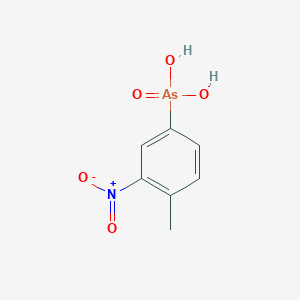
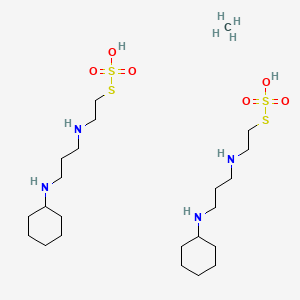
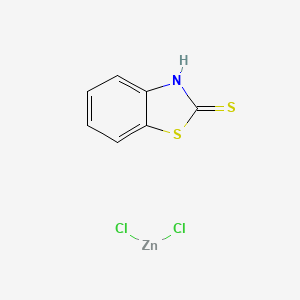
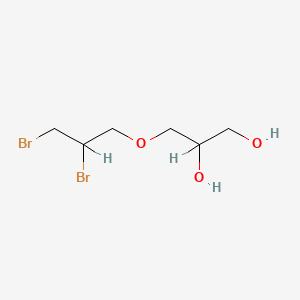
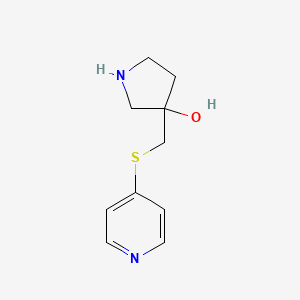
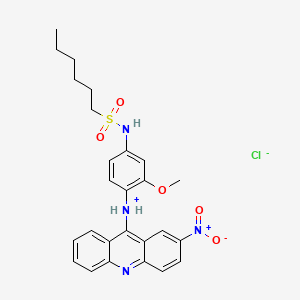
![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)
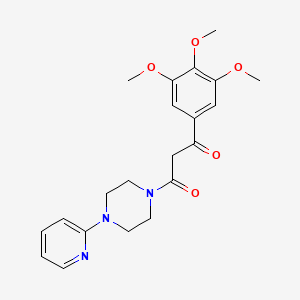
![2-Methyl-2-[3-[[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxycarbonylamino]methyl]phenoxy]propanoic acid](/img/structure/B13754327.png)
